1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane CAS 995-82-4 properties
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane CAS 995-82-4 properties
An In-Depth Technical Guide to 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane (CAS 995-82-4)
Abstract: This document provides a comprehensive technical overview of 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane, a linear siloxane oligomer with the CAS number 995-82-4. It details the compound's physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it explores its applications, particularly within the realms of research and drug development, where its unique properties such as hydrophobicity, low surface tension, and high thermal stability are leveraged. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this versatile organosilicon compound.
Introduction
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane is an organosilicon compound belonging to the family of linear siloxanes.[1] These polymers are characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-) with organic side groups—in this case, methyl groups—attached to the silicon atoms.[1] The structure of Dodecamethylhexasiloxane consists of six silicon atoms linked by five oxygen atoms, with twelve methyl groups saturating the remaining silicon valencies.[1] This specific structure imparts a unique combination of properties, including chemical inertness, thermal stability, hydrophobicity, and low surface tension, making it a valuable compound in diverse industrial and research settings.[2][3] In the context of drug development, its biocompatibility and ability to act as a carrier or conditioning agent are of particular interest.[3]
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Caption: Molecular structure of 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane.
Physicochemical Properties
The utility of Dodecamethylhexasiloxane is fundamentally derived from its physical and chemical characteristics. It exists as a colorless, oily liquid under standard conditions.[1] Its siloxane backbone provides significant flexibility, while the methyl groups create a nonpolar, hydrophobic shield.[1]
| Property | Value | Source(s) |
| CAS Number | 995-82-4 | [1][4] |
| Molecular Formula | C₁₂H₃₈O₅Si₆ | [1] |
| Molecular Weight | 430.94 g/mol | [1][4] |
| Appearance | Colourless Oil | [1] |
| Boiling Point | 74°C @ 0.3 mmHg | [1] |
| Density | 0.8988 g/cm³ | [1] |
| Refractive Index | 1.3910 to 1.3950 | [1] |
| Solubility | Slightly soluble in Benzene and Dichloromethane | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
| Stability | Moisture Sensitive | [1] |
Spectroscopic and Analytical Characterization
Accurate identification and quality control are paramount in research and pharmaceutical applications. Spectroscopic methods provide a definitive fingerprint for Dodecamethylhexasiloxane.
Infrared (IR) Spectroscopy
The IR spectrum of organosilicon compounds is highly characteristic.[5] For Dodecamethylhexasiloxane, the most prominent absorption bands are associated with the Si-O-Si and Si-C linkages. Key expected vibrations include:
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Si-O-Si Asymmetric Stretch: A very strong and broad absorption band typically located in the 1000-1100 cm⁻¹ region. This is the most characteristic feature of a siloxane.
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Si-CH₃ Rocking: A distinct band around 800-840 cm⁻¹.
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Si-C Stretch: Found near 660-760 cm⁻¹.
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C-H Stretch (in CH₃): Expected in the 2960-2900 cm⁻¹ range.
The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is indicative of a pure, non-hydrolyzed sample.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying and assessing the purity of this compound. Under electron ionization (EI), Dodecamethylhexasiloxane will fragment in a characteristic pattern. While the molecular ion peak (M⁺) at m/z 430.9 may be weak or absent, a series of fragment ions resulting from cleavage of the siloxane backbone and loss of methyl groups are typically observed. Common fragment ions for linear siloxanes include m/z 73 ([Si(CH₃)₃]⁺) and other larger fragments corresponding to repeating siloxane units.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a simple spectrum for Dodecamethylhexasiloxane. Due to the high symmetry and similar chemical environment of the methyl groups attached to the silicon atoms, a single, sharp signal is expected in the upfield region, typically around 0.05-0.2 ppm. This chemical shift is characteristic of protons on methyl groups bonded to silicon.
Reactivity and Thermal Stability
Reactivity
The Si-O-Si backbone of Dodecamethylhexasiloxane is generally stable but can be susceptible to cleavage under strong acidic or basic conditions, leading to rearrangement or polymerization. The compound is noted to be moisture-sensitive.[1] This is likely due to the potential for hydrolysis at the terminal silicon atoms, especially in the presence of acid or base catalysts, which could lead to condensation and the formation of longer-chain siloxanes.
Thermal Stability
A hallmark of polysiloxanes is their exceptional thermal stability compared to carbon-based polymers.[7] The high bond energy of the Si-O bond contributes to this robustness. While the degradation temperature for high molecular weight polydimethylsiloxane can reach 300-400°C, shorter oligomers like Dodecamethylhexasiloxane also exhibit excellent stability.[7] However, at elevated temperatures, degradation can occur through chain scission and rearrangement, often forming thermodynamically stable cyclic siloxanes.[7] This stability makes it suitable for applications requiring high-temperature processing or use.
Synthesis and Purification
Linear siloxanes like Dodecamethylhexasiloxane are typically synthesized through two primary routes: the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclosiloxanes.
Synthesis via Hydrolysis of Dichlorodimethylsilane
The hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂) is a foundational method for producing a mixture of linear and cyclic polydimethylsiloxanes.[8][9] The reaction proceeds by replacing the chlorine atoms with hydroxyl groups, which are highly reactive and rapidly condense to form the siloxane backbone, releasing HCl as a byproduct.[10]
Reaction Scheme: n (CH₃)₂SiCl₂ + n H₂O → [-(CH₃)₂Si-O-]n + 2n HCl
By carefully controlling reaction conditions (e.g., solvent, temperature, stoichiometry) and using a chain-terminating agent like trimethylchlorosilane ((CH₃)₃SiCl), the chain length can be managed to favor the formation of shorter oligomers like Dodecamethylhexasiloxane.[9]
Synthesis via Ring-Opening Polymerization (ROP)
An alternative, more controlled method is the anionic or cationic ring-opening polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃) or octamethylcyclotetrasiloxane (D₄).[11][12] This is a living polymerization technique that allows for precise control over the molecular weight and structure.[13] An initiator (e.g., sec-BuLi or a strong acid) opens the cyclic monomer, creating a reactive center that propagates by adding more monomer units.[11][14] The polymerization is then terminated to yield the desired linear siloxane.
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Caption: General synthesis pathways for linear siloxanes.
Purification Protocol
Regardless of the synthesis method, the crude product is typically a mixture of different chain lengths. Purification is essential to isolate Dodecamethylhexasiloxane with high purity (e.g., >96% GC).[4]
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Neutralization & Washing: If synthesized via hydrolysis, the reaction mixture is first washed with water to remove residual acid (HCl) and then with a mild base (e.g., sodium bicarbonate solution) to ensure complete neutralization, followed by a final wash with deionized water.
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Drying: The organic phase containing the siloxane mixture is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
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Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
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Fractional Vacuum Distillation: This is the critical step. Due to its specific boiling point (74°C at 0.3 mmHg), Dodecamethylhexasiloxane can be effectively separated from shorter and longer chain siloxanes by careful fractional distillation under vacuum.[1] The fractions are monitored by GC to identify and collect the pure compound.
Applications in Research and Drug Development
The unique physicochemical properties of Dodecamethylhexasiloxane make it a versatile tool for scientists and drug development professionals.
Role as an Excipient and Carrier
In pharmaceutical formulations, particularly topical and transdermal systems, siloxanes are valued for their emollient and carrier properties.
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Low Surface Tension & Spreading: The inherent low surface tension allows formulations containing this siloxane to spread easily and evenly across the skin, providing a smooth, non-greasy feel.[3] This is critical for patient compliance and the effective delivery of active pharmaceutical ingredients (APIs).
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Hydrophobicity and Occlusion: Its hydrophobic nature creates a water-repellent film on the skin. This can provide a protective barrier and may enhance the penetration of certain APIs by increasing skin hydration.
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Biocompatibility: Polydimethylsiloxanes are generally considered to be biocompatible and non-toxic, making them suitable for use in products that come into contact with skin.[3]
Use in Medical Devices
The lubricating and hydrophobic properties are leveraged in the manufacturing and coating of medical devices to reduce friction and prevent unwanted adhesion.[3] While longer-chain polymers are more common, oligomers like Dodecamethylhexasiloxane can be used as processing aids or components in silicone-based adhesives and sealants for medical equipment.
Research Applications
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Antimicrobial Studies: Some studies have investigated the potential antibacterial and antifungal properties of siloxane compounds.[3] This opens avenues for its inclusion in formulations where preventing microbial growth is beneficial.
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Material Science: As a well-defined oligomer, it serves as a valuable model compound or starting material for the synthesis of more complex silicone-based polymers and materials with tailored properties.[2]
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Caption: Relationship between core properties and applications.
Safety and Handling
Proper handling of any chemical substance is crucial. Based on available safety data, Dodecamethylhexasiloxane requires careful handling.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent moisture contamination.[4]
-
Keep away from strong acids, strong bases, and oxidizing agents.
Experimental Protocol: Purity Analysis by GC-MS
This protocol outlines a standard method for verifying the purity of a Dodecamethylhexasiloxane sample.
Objective: To determine the purity of 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane and identify any potential impurities (e.g., other siloxane oligomers).
Materials:
-
Dodecamethylhexasiloxane sample
-
High-purity solvent (e.g., Dichloromethane or Hexane, GC grade)
-
2 mL GC vials with septa caps
-
Micropipettes
Equipment:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
GC column suitable for nonpolar compounds (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of the siloxane sample. A typical concentration is ~1000 ppm (1 mg/mL). b. Accurately weigh ~10 mg of the Dodecamethylhexasiloxane sample into a 10 mL volumetric flask. c. Dissolve and dilute to the mark with the chosen GC-grade solvent. d. Transfer ~1.5 mL of the solution into a 2 mL GC vial and cap securely.
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: Hold at 300°C for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
Scan Range: m/z 40-600
-
-
Analysis: a. Run a blank injection (solvent only) to ensure the system is clean. b. Inject the prepared sample. c. Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Data Interpretation: a. Identify the main peak in the chromatogram corresponding to Dodecamethylhexasiloxane based on its retention time. b. Confirm the identity of the main peak by comparing its mass spectrum with a reference library (e.g., NIST) or known fragmentation patterns of linear siloxanes. c. Integrate the area of all peaks in the chromatogram. d. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks (Area %). e. Attempt to identify impurity peaks by their mass spectra, which are likely to be other linear or cyclic siloxanes.
References
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Floren, A., Tovar, C., Asua, J. M., & Leiza, J. R. (2014). Well-Defined Synthesis of Poly(dimethylsiloxane) Homopolymers. ResearchGate. Retrieved from [Link]
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University of Southampton. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) [Video]. YouTube. Retrieved from [Link]
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Razin, V. V., et al. (2022). Star-Shaped Polydimethylsiloxanes with Organocyclotetrasilsesquioxane Branching-Out Centers: Synthesis and Properties. Polymers (Basel), 14(2), 303. Retrieved from [Link]
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Auliya, D. G., et al. (2018). 2 Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. ResearchGate. Retrieved from [Link]
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Auliya, D. G., et al. (2020). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. Key Engineering Materials, 860, 234-238. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane. PubChem Compound Database. Retrieved from [Link]
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Chojnowski, J. (2002). RING-OPENING POLYMERIZATION OF CYCLOSILOXANES. ResearchGate. Retrieved from [Link]
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Oh, H., et al. (2018). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry, 9(42), 5229-5238. Retrieved from [Link]
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Silico®. (2023, October 7). How is Polydimethylsiloxane (PDMS) Manufactured? Retrieved from [Link]
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ECETOC. (2011). Linear Polydimethylsiloxanes CAS No. 63148-62-9 (Second Edition). JACC No. 55. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Retrieved from [Link]
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Lewis, S. P. (2012). Public Release: Ring Opening Polymerization of Cyclic Siloxanes by PFLAs. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 23). How Does Siloxane Ring-Opening Polymerization Work? [Video]. YouTube. Retrieved from [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexasiloxane, dodecamethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of Cyclohexasiloxane, dodecamethyl-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexasiloxane, dodecamethyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). Dodecamethyl-cyclohexasiloxane. Retrieved from [Link]
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Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. Retrieved from [Link]
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